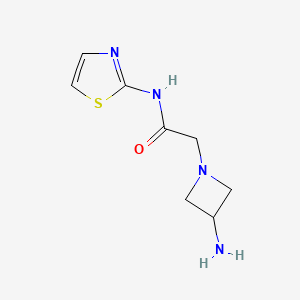

1-Isopentylpiperidin-4-amine hydrochloride

Overview

Description

Scientific Research Applications

Synthesis of Bioactive Piperidine Derivatives

Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. “1-Isopentylpiperidin-4-amine hydrochloride” serves as a building block for synthesizing bioactive piperidine derivatives, which are used in over twenty classes of drugs . The compound’s amine group is reactive, allowing for the creation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones through intra- and intermolecular reactions .

Development of Anticancer Agents

Piperidine derivatives exhibit significant potential as anticancer agents. The structural flexibility of “1-Isopentylpiperidin-4-amine hydrochloride” enables the design of molecules that can interact with various biological targets, potentially leading to the development of new anticancer drugs .

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal properties of piperidine derivatives make “1-Isopentylpiperidin-4-amine hydrochloride” valuable in the research and development of new treatments for infectious diseases. Its derivatives can be tailored to combat a wide range of microbial and fungal pathogens .

Neuroprotective and Anti-Alzheimer’s Research

Research into neurodegenerative diseases such as Alzheimer’s disease benefits from compounds like “1-Isopentylpiperidin-4-amine hydrochloride”. Piperidine derivatives can act on central nervous system targets, offering potential pathways for developing neuroprotective and anti-Alzheimer’s medications .

Analgesic and Anti-Inflammatory Drug Design

The analgesic and anti-inflammatory effects of piperidine derivatives are well-documented. “1-Isopentylpiperidin-4-amine hydrochloride” can be used to synthesize compounds that modulate pain and inflammatory responses, contributing to the creation of new pain relief and anti-inflammatory drugs .

Antipsychotic Medication Development

Piperidine derivatives are also explored for their antipsychotic properties. “1-Isopentylpiperidin-4-amine hydrochloride” may lead to the discovery of novel antipsychotic medications that can help manage symptoms of psychiatric disorders .

Future Directions

Piperidine derivatives, including 1-Isopentylpiperidin-4-amine hydrochloride, have significant potential in the field of drug discovery. They are used in the design of drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The future directions of research in this field could involve the development of new synthesis methods, the exploration of new therapeutic applications, and the investigation of the compound’s mechanism of action .

properties

IUPAC Name |

1-(3-methylbutyl)piperidin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2.ClH/c1-9(2)3-6-12-7-4-10(11)5-8-12;/h9-10H,3-8,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIVKURQMMCTFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopentylpiperidin-4-amine hydrochloride | |

CAS RN |

1355247-69-6 | |

| Record name | 4-Piperidinamine, 1-(3-methylbutyl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1490595.png)

![1-[2-Chloro-4-(morpholin-4-yl)phenyl]ethan-1-ol](/img/structure/B1490597.png)

![1-{[(4-Chlorophenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1490599.png)

![1-[(4-Bromophenyl)methyl]azetidin-3-amine](/img/structure/B1490600.png)